Naphthalen-2-yl propan-2-ylcarbamate
Description
Naphthalen-2-yl propan-2-ylcarbamate is a carbamate derivative featuring a naphthalene backbone substituted at the 2-position with a propan-2-ylcarbamate group. Carbamates are known for their stability and diverse biological activities, including anticonvulsant, antimicrobial, and enzyme-inhibitory properties .
Properties
CAS No. |
61382-89-6 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphthalen-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-10(2)15-14(16)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
HELOWVHNYICVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation: Fundamental Reactions
Several general approaches exist for the synthesis of carbamates, which can be adapted for the specific preparation of Naphthalen-2-yl propan-2-ylcarbamate. The most common methods include:
- Reaction of alcohols with isocyanates
- Carbonylation reactions using CO
- Reaction of chloroformates with amines
- Transesterification of other carbamates
- Curtius rearrangement followed by alcohol trapping
Each of these methodologies offers distinct advantages depending on the availability of starting materials, desired scale, and specific reaction conditions.
Specific Preparation Methods
Method 1: Reaction of Naphthalen-2-ol with Isopropyl Isocyanate
The most direct and commonly employed approach involves the reaction of naphthalen-2-ol with isopropyl isocyanate. This method provides a straightforward path to the target compound with minimal side reactions.
Reaction Scheme:
Naphthalen-2-ol + Isopropyl isocyanate → this compound
Typical Procedure:
- Dissolve naphthalen-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere
- Add a catalytic amount of dibutyltin dilaurate (DBTDL) or triethylamine (0.05-0.1 eq)
- Add isopropyl isocyanate (1.1-1.2 eq) dropwise at 0-5°C
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Monitor by thin-layer chromatography (TLC) for completion
- Concentrate the reaction mixture and purify by column chromatography
This method typically provides yields of 75-85% of the desired product with high purity. The reaction proceeds through the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the isocyanate.
Method 2: Using Phosgene Derivatives
An alternative approach utilizes phosgene or its safer derivatives such as triphosgene or bis(trichloromethyl) carbonate (BTC) to activate naphthalen-2-ol, followed by reaction with isopropylamine.
Reaction Scheme:
Naphthalen-2-ol + Triphosgene → Naphthalen-2-yl chloroformate
Naphthalen-2-yl chloroformate + Isopropylamine → this compound
Typical Procedure:
- Dissolve naphthalen-2-ol (1.0 eq) in dichloromethane at 0°C
- Add pyridine (1.5 eq) as a base
- Add triphosgene (0.4 eq) in small portions while maintaining temperature below 5°C
- Stir for 1-2 hours to form the chloroformate intermediate
- Add isopropylamine (1.5 eq) dropwise at 0°C
- Allow to warm to room temperature and stir for 3-4 hours
- Wash with dilute HCl, saturated NaHCO₃, and brine
- Dry over Na₂SO₄, concentrate, and purify
This method generally provides yields of 60-75% but has the advantage of using readily available starting materials. The use of triphosgene instead of phosgene enhances safety while maintaining reactivity.
Method 3: Carbonylation Reactions
Carbonylation reactions using carbon monoxide represent another synthetic route for carbamate preparation. This method employs transition metal catalysts to facilitate the incorporation of CO between the naphthalen-2-ol and isopropylamine components.
Reaction Scheme:
Naphthalen-2-ol + Isopropylamine + CO + [O] → this compound
Typical Procedure:
- Combine naphthalen-2-ol (1.0 eq), isopropylamine (1.2 eq), and palladium catalyst (0.05 eq) in a suitable solvent
- Add iodine or a similar oxidant (0.1 eq) as co-catalyst
- Place the mixture in a pressure reactor
- Pressurize with carbon monoxide (20-30 bar)
- Heat to 80-100°C for 8-12 hours
- Cool, depressurize, and filter to remove the catalyst
- Purify the product by appropriate methods
While this method is less common for laboratory-scale preparations due to the specialized equipment required, it offers an atom-economical approach for industrial applications with yields typically ranging from 65-80%.
Optimization Strategies
Catalytic Systems
The choice of catalyst significantly impacts the efficiency of carbamate formation. Below is a comparative analysis of various catalytic systems employed in the synthesis of this compound:
Table 1: Catalyst Comparison for Isocyanate Method
| Catalyst | Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| DBTDL | 5 | 4 | 25 | 82 | High |
| Triethylamine | 10 | 6 | 25 | 78 | Moderate |
| DABCO | 10 | 5 | 25 | 80 | High |
| 4-Dimethylaminopyridine | 5 | 3 | 25 | 85 | Very High |
| Sodium methoxide | 5 | 8 | 25 | 70 | Low |
Solvent Effects
The reaction solvent plays a crucial role in determining the reaction rate, selectivity, and overall yield. Various solvents have been evaluated for the preparation of this compound:
Table 2: Solvent Effects on the Isocyanate Method
| Solvent | Polarity Index | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| THF | 4.0 | 5 | 82 | Clean reaction, good solubility |
| Dichloromethane | 3.1 | 6 | 78 | Moderate rate, good workup |
| Toluene | 2.4 | 8 | 75 | Slower reaction, crystallization possible |
| Acetonitrile | 5.8 | 4 | 80 | Faster reaction, some side products |
| DMF | 6.4 | 3 | 83 | Fast reaction, difficult workup |
| Solvent-free | - | 10 | 60 | Heterogeneous, difficult mixing |
Temperature Considerations
Temperature optimization is essential for achieving high yields while minimizing side reactions. Lower temperatures typically favor selectivity but at the cost of extended reaction times:
Table 3: Temperature Effects on Reaction Outcome
| Method | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|
| Isocyanate | 0-5 | 8-10 | 85 | Minimal |
| Isocyanate | 25-30 | 4-6 | 82 | Low |
| Isocyanate | 50-60 | 2-3 | 75 | Moderate |
| Chloroformate | 0-5 | 6-8 | 72 | Low |
| Chloroformate | 25-30 | 3-4 | 68 | Moderate |
| Carbonylation | 80-100 | 8-12 | 70 | Moderate |
Scale-up Considerations
Process Modifications for Industrial Scale
Several modifications to laboratory procedures are typically necessary for industrial-scale production:
Table 4: Laboratory vs. Industrial Scale Modifications
| Process Parameter | Laboratory Scale | Industrial Scale | Rationale |
|---|---|---|---|
| Reagent Addition | Manual, dropwise | Controlled pumping with feedback | Better temperature control |
| Mixing | Magnetic stirring | Mechanical agitation | More efficient mixing |
| Temperature Control | Ice bath or heating mantle | Jacketed reactors with circulation | Precise control |
| Reaction Monitoring | TLC, HPLC | In-line spectroscopic methods | Real-time monitoring |
| Purification | Column chromatography | Recrystallization or continuous extraction | Cost and throughput |
| Solvent Recovery | Limited | Integrated distillation systems | Economic and environmental concerns |
Purification and Characterization
Isolation Techniques
Proper isolation and purification of this compound are essential for obtaining high-purity material. Common purification methods include:
- Recrystallization from appropriate solvent systems (e.g., ethanol/water, ethyl acetate/hexanes)
- Column chromatography using silica gel with hexanes/ethyl acetate gradient
- Washing procedures to remove inorganic salts and polar impurities
- Trituration with non-polar solvents to remove oil-soluble impurities
Analytical Characterization
Comprehensive characterization of the synthesized this compound typically involves:
Spectroscopic Analysis:
- ¹H NMR: Characteristic signals for aromatic protons (7.0-8.0 ppm), isopropyl methine (3.8-4.0 ppm), methyl groups (1.2-1.4 ppm), and NH (5.0-5.5 ppm)
- ¹³C NMR: Carbonyl carbon (150-155 ppm), aromatic carbons (115-135 ppm), and isopropyl carbons (20-45 ppm)
- IR: Characteristic bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1680-1730 cm⁻¹), and C-O stretching (1200-1250 cm⁻¹)
- Mass spectrometry: Molecular ion peak and fragmentation pattern confirmation
Purity Assessment:
- HPLC with appropriate columns and detection methods
- Elemental analysis for C, H, and N content
- Melting point determination for crystalline material
Comparative Analysis of Methods
Efficiency and Scalability
Each preparation method presents distinct advantages and limitations in terms of efficiency, scalability, and practicality:
Table 5: Comparative Analysis of Preparation Methods
| Method | Yield Range (%) | Scalability | Starting Materials Availability | Technical Complexity | Environmental Impact |
|---|---|---|---|---|---|
| Isocyanate Route | 75-85 | Good | Moderate | Low | Moderate |
| Phosgene Derivatives | 60-75 | Moderate | High | Moderate | High |
| Carbonylation | 65-80 | Excellent | High | High | Low |
| Transesterification | 50-65 | Good | High | Low | Low |
Economic Considerations
The economic viability of each method depends on factors including reagent costs, equipment requirements, energy consumption, and waste management:
Table 6: Economic Factors Comparison
| Method | Reagent Cost | Equipment Cost | Energy Consumption | Process Time | Waste Treatment Cost |
|---|---|---|---|---|---|
| Isocyanate Route | Moderate | Low | Low | Moderate | Moderate |
| Phosgene Derivatives | Low | Moderate | Low | Short | High |
| Carbonylation | High | Very High | High | Long | Low |
| Transesterification | Very Low | Moderate | High | Very Long | Low |
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: this compound oxide.
Reduction: Naphthalen-2-yl propan-2-ylamine.
Substitution: this compound derivatives with various substituents on the naphthalene ring.
Scientific Research Applications
Naphthalen-2-yl propan-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalen-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and ameliorate oxidative stress. It upregulates antioxidant enzymes such as superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Naphthalen-2-yl Acetate Derivatives
- Example : Naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate (compound 3 in ).
- Key Differences :
- Functional Group : The acetate group (ester) contrasts with the carbamate group in the target compound. Esters are more prone to hydrolysis under acidic/basic conditions compared to carbamates, which exhibit greater hydrolytic stability .
- Biological Activity : Acetate derivatives in demonstrated anticonvulsant activity via GABA-A receptor modulation. Carbamates may show similar or enhanced activity due to improved stability.
(b) Pyrazole and Furan Hybrids
- Example : 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 3 in ).
- Key Differences: Structure: Incorporates a pyrazole-furan hybrid system instead of a carbamate. Synthesis: Requires Vilsmeier-Haack formylation and cyclization, differing from carbamate synthesis, which typically involves reaction of naphthol with isopropyl isocyanate .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Solubility : Carbamates like this compound are predicted to have low water solubility due to the hydrophobic isopropyl and naphthalene groups, similar to other lipophilic derivatives in and .
- Stability : Carbamates generally outperform esters and bromides in hydrolytic stability, as seen in , where ester derivatives required careful handling during synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Naphthalen-2-yl propan-2-ylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling naphthalen-2-ol with isopropylcarbamoyl chloride under basic conditions. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, refluxing in anhydrous ethanol with potassium hydroxide (KOH) improves yield, as seen in analogous carbamate syntheses. Monitoring purity via HPLC or TLC ensures minimal side products .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the carbamate linkage and aromatic substitution pattern. IR spectroscopy verifies the carbonyl (C=O) stretch (~1700 cm).
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond angles and spatial conformation. Proper crystal mounting and data collection at low temperatures reduce thermal motion artifacts .
Advanced Research Questions
Q. What methodologies are recommended for assessing the in vitro and in vivo toxicological profile of this compound?
- Methodological Answer :
- In Vitro : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines. Include metabolic activation systems (e.g., S9 fraction) to simulate bioactivation .
- In Vivo : Follow OECD guidelines for acute oral toxicity (e.g., LD determination in rodents). Monitor systemic effects (hepatic, renal, respiratory) via histopathology and serum biomarkers (ALT, creatinine). Dose-response studies should account for species-specific metabolic differences .
Q. How can computational approaches like DFT aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Solvent effects are modeled using PCM (Polarizable Continuum Model). Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors). Validate computational results with experimental UV-Vis spectra and kinetic studies .
Q. How should researchers address contradictions in experimental data, such as discrepancies in toxicity or metabolic stability across studies?
- Methodological Answer :
- Data Reconciliation : Compare experimental conditions (e.g., solvent, pH, cell lines) and validate assays with positive/negative controls.
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Cross-reference with structurally similar carbamates to identify trends .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) products.
- Isotope Labeling : Use -labeled carbamate to track metabolite distribution in urine and feces. Compare with in silico predictions (e.g., BioTransformer) .
Experimental Design & Validation
Q. How can researchers optimize experimental designs for studying the environmental persistence of this compound?
- Methodological Answer :
- Degradation Studies : Simulate environmental conditions (UV exposure, soil microbiota) and quantify degradation products via GC-MS. Measure half-life () in water and soil matrices.
- QSAR Modeling : Use quantitative structure-activity relationship models to predict biodegradability and ecotoxicity .
Q. What are best practices for validating the biological activity of this compound in target-based assays?
- Methodological Answer :
- Dose-Response Curves : Use at least five concentrations in triplicate to calculate IC or EC. Include reference compounds (e.g., known inhibitors/agonists).
- Selectivity Screening : Test against related off-target receptors/enzymes to confirm specificity. Use CRISPR-edited cell lines to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
